molecular formula C6H14ClNO B2455936 (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride CAS No. 2580100-77-0

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride

Cat. No. B2455936
CAS RN: 2580100-77-0
M. Wt: 151.63
InChI Key: KCJGLZKQNPMMIW-GEMLJDPKSA-N
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Description

“(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride” is a compound that belongs to the class of organic compounds known as secondary alcohols . These are compounds containing a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction. The stereochemistry could be controlled using chiral catalysts or chiral starting materials .


Molecular Structure Analysis

The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, it means that the molecule has two chiral centers, and both of them have an S configuration .


Chemical Reactions Analysis

As a secondary alcohol, this compound could undergo typical alcohol reactions, such as oxidation to form a ketone, or substitution to form an ether. The pyrrolidine ring could also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

As a secondary alcohol, this compound would be expected to form hydrogen bonds, which could affect its physical properties such as solubility and boiling point . The presence of the pyrrolidine ring could also influence these properties .

Advantages and Limitations for Lab Experiments

The advantages of using (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride in lab experiments include its versatility, efficiency, and reliability. It has been found to be a safe and effective chiral building block that can be used in the synthesis of various biologically active compounds. However, the limitations of using this compound in lab experiments include its cost and availability.

Future Directions

There are many future directions for the use of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride in scientific research. One future direction is the development of new and efficient methods for the synthesis of this compound. Another future direction is the exploration of its potential applications in the synthesis of new and biologically active compounds. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects may lead to the discovery of new and useful applications for this compound.

Synthesis Methods

The synthesis of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride can be achieved through various methods. One of the most common methods involves the reaction of ethylmagnesium bromide with pyrrolidinone, followed by reduction with sodium borohydride. Another method involves the reaction of ethylamine with pyrrolidinone, followed by reduction with sodium borohydride. These methods have been widely used in the synthesis of this compound, and have been found to be efficient and reliable.

Scientific Research Applications

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride has been extensively studied for its potential applications in the synthesis of various biologically active compounds. It has been found to be a versatile chiral building block that can be used in the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antitumor agents. It has also been found to be useful in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

(2S,3S)-2-ethylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJGLZKQNPMMIW-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](CCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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